molecular formula C10H14S3 B12556481 trans-2-Methyl-3-(2-methyl-3-thienylthio)-tetrahydro-thiophene CAS No. 143764-36-7

trans-2-Methyl-3-(2-methyl-3-thienylthio)-tetrahydro-thiophene

Cat. No.: B12556481
CAS No.: 143764-36-7
M. Wt: 230.4 g/mol
InChI Key: KHSOOSLONVBVTH-UHFFFAOYSA-N
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Description

trans-2-Methyl-3-(2-methyl-3-thienylthio)-tetrahydro-thiophene: is an organic compound that belongs to the class of thienylthio derivatives This compound is characterized by the presence of a tetrahydro-thiophene ring substituted with methyl and thienylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-Methyl-3-(2-methyl-3-thienylthio)-tetrahydro-thiophene typically involves the reaction of 2-methyl-3-thienylthiol with a suitable tetrahydro-thiophene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and solvents, to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

trans-2-Methyl-3-(2-methyl-3-thienylthio)-tetrahydro-thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The thienylthio group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides, aryl halides, and organometallic reagents can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thienylthio derivatives.

Scientific Research Applications

trans-2-Methyl-3-(2-methyl-3-thienylthio)-tetrahydro-thiophene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of trans-2-Methyl-3-(2-methyl-3-thienylthio)-tetrahydro-thiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(2-thienylthio)-tetrahydro-thiophene
  • 2-Methyl-3-(3-thienylthio)-tetrahydro-thiophene
  • 2-Methyl-3-(2-methyl-2-thienylthio)-tetrahydro-thiophene

Uniqueness

trans-2-Methyl-3-(2-methyl-3-thienylthio)-tetrahydro-thiophene is unique due to the specific positioning of the methyl and thienylthio groups on the tetrahydro-thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

143764-36-7

Molecular Formula

C10H14S3

Molecular Weight

230.4 g/mol

IUPAC Name

2-methyl-3-(2-methylthiolan-3-yl)sulfanylthiophene

InChI

InChI=1S/C10H14S3/c1-7-9(3-5-11-7)13-10-4-6-12-8(10)2/h3,5,8,10H,4,6H2,1-2H3

InChI Key

KHSOOSLONVBVTH-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)SC2=C(SC=C2)C

Origin of Product

United States

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